molecular formula C12H5Br5O B12715486 2,2',3,4,6'-Pentabromodiphenyl ether CAS No. 446254-56-4

2,2',3,4,6'-Pentabromodiphenyl ether

Cat. No.: B12715486
CAS No.: 446254-56-4
M. Wt: 564.7 g/mol
InChI Key: XGFLJLJXVIMCNR-UHFFFAOYSA-N
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Description

2,2’,3,4,6’-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their persistence in the environment and potential toxicity. They are used in various consumer products to reduce flammability .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’,3,4,6’-Pentabromodiphenyl ether can be synthesized by brominating diphenyl ether under controlled conditions. The reaction typically involves the use of bromine or bromine-containing compounds as the brominating agents. The reaction is carried out in the presence of a catalyst, such as iron or aluminum bromide, at elevated temperatures .

Industrial Production Methods

Industrial production of 2,2’,3,4,6’-Pentabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous bromination of diphenyl ether in reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,4,6’-Pentabromodiphenyl ether primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can include nucleophilic substitution, where bromine atoms are replaced by other nucleophiles .

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, potassium hydroxide, and various organic nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, using sodium hydroxide can result in the formation of hydroxylated derivatives of 2,2’,3,4,6’-Pentabromodiphenyl ether .

Mechanism of Action

The mechanism by which 2,2’,3,4,6’-Pentabromodiphenyl ether exerts its effects involves interaction with various molecular targets and pathways. It can disrupt endocrine function by mimicking or interfering with hormone action. Additionally, it can induce oxidative stress and inflammation, leading to cellular damage .

Properties

CAS No.

446254-56-4

Molecular Formula

C12H5Br5O

Molecular Weight

564.7 g/mol

IUPAC Name

1,2,3-tribromo-4-(2,6-dibromophenoxy)benzene

InChI

InChI=1S/C12H5Br5O/c13-6-4-5-9(11(17)10(6)16)18-12-7(14)2-1-3-8(12)15/h1-5H

InChI Key

XGFLJLJXVIMCNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC2=C(C(=C(C=C2)Br)Br)Br)Br

Origin of Product

United States

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